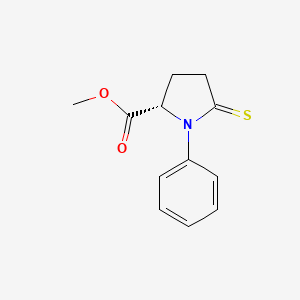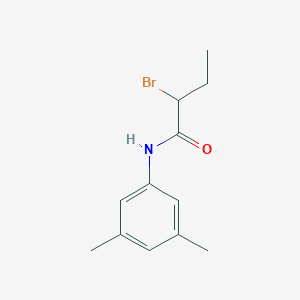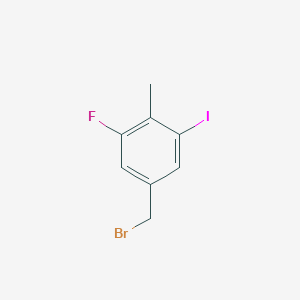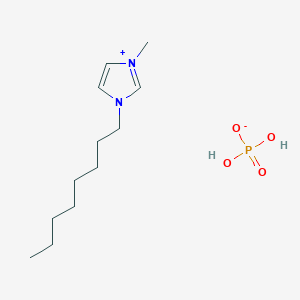![molecular formula C11H11NO3 B12862881 1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone is a heterocyclic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It belongs to the class of aromatic heterocycles and is characterized by the presence of an oxazole ring fused with a benzene ring, along with an ethanone group at the 2-position and an ethoxy group at the 5-position.
Preparation Methods
The synthesis of 1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced forms.
Scientific Research Applications
1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring and ethanone group play crucial roles in binding to target sites, thereby influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy .
Comparison with Similar Compounds
1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the ethoxy group, which may result in different chemical and biological properties.
2-Ethoxybenzo[d]oxazole: Similar structure but without the ethanone group, leading to variations in reactivity and applications.
2-Methoxybenzo[d]oxazole:
The presence of the ethoxy group in this compound imparts unique properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(5-ethoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-3-14-8-4-5-10-9(6-8)12-11(15-10)7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
LGSMANXRFPADIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
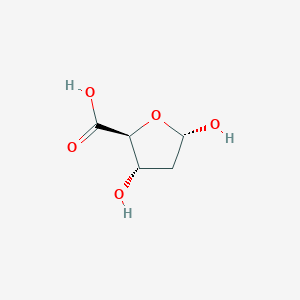
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
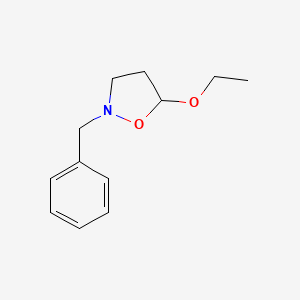
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
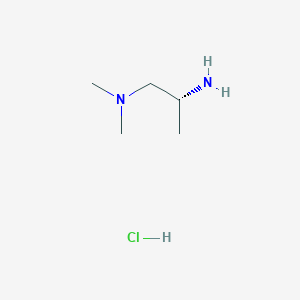

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
